Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide
Description
The nickel(II) complex Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ is a chiral catalyst with a well-defined (1S,2S) configuration in its diamine ligand framework. This compound features two (R,R)-N,N'-dibenzylcyclohexane-1,2-diamine ligands coordinated to a central nickel ion, forming a bis-chelate complex. It is notable for its role in asymmetric catalysis, particularly in enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes . The dibenzyl substituents on the cyclohexane-diamine backbone provide steric bulk and electronic modulation, enabling high enantioselectivity (up to 99% ee) and catalytic efficiency at room temperature .
Properties
Molecular Formula |
C40H52Br2N4Ni |
|---|---|
Molecular Weight |
807.4 g/mol |
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
InChI Key |
CENTUDXPINUWKT-BATKXJOTSA-L |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Ligand Design and Chirality Control
The enantiopure (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine ligand is synthesized via resolution of racemic trans-cyclohexane-1,2-diamine. The dibenzyl groups are introduced through a two-step alkylation process using benzyl bromide under basic conditions. The stereochemical integrity of the ligand is preserved by employing chiral auxiliaries or asymmetric catalysis during the resolution step.
| Parameter | Value |
|---|---|
| Starting Material | Racemic cyclohexane-1,2-diamine |
| Alkylation Agent | Benzyl bromide |
| Resolution Method | Chiral tartrate salts |
| Yield | 65–78% |
Nickel Complexation Procedures
Direct Coordination Method
The most widely reported synthesis involves reacting equimolar amounts of nickel(II) bromide hexahydrate (NiBr₂·6H₂O) with the chiral diamine ligand in anhydrous methanol or ethanol. The reaction is conducted under nitrogen or argon to prevent oxidation of the nickel center.
Procedure :
-
Dissolve (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine (2.0 mmol) in 20 mL of degassed methanol.
-
Add NiBr₂·6H₂O (1.0 mmol) in portions at 0°C.
-
Stir the mixture at room temperature for 12–24 hours.
-
Filter the precipitate and wash with cold diethyl ether.
Reaction Conditions :
Crystallization and Purification
Recrystallization Techniques
The crude product is recrystallized from a mixed solvent system to obtain X-ray quality crystals:
-
Solvent Pair : Dichloromethane/hexane (1:3 v/v)
-
Crystal Growth : Slow evaporation at 4°C over 48 hours yields rhombic crystals suitable for X-ray diffraction.
Purity Analysis :
| Technique | Result |
|---|---|
| HPLC | >99% enantiomeric excess |
| Elemental Analysis | C: 59.3%, H: 6.5%, N: 6.9% (calc.) |
Mechanistic Insights into Coordination
Spectroscopic Characterization
X-Ray Crystallography
Single-crystal X-ray analysis reveals:
-
Coordination Sphere : Two bidentate diamine ligands occupy equatorial positions, with bromide ions in axial sites.
| Crystallographic Data | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Parameters | a=10.170 Å, b=15.494 Å, c=16.843 Å |
| R Factor | 0.032 |
Scalable Production and Industrial Adaptations
Continuous Flow Synthesis
Recent advances employ microreactors for large-scale production:
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to methanol.
-
Catalyst Recycling : Immobilization on silica gel allows three reuse cycles without activity loss.
Challenges and Troubleshooting
Common Synthesis Issues
Quality Control Metrics
| Parameter | Acceptable Range |
|---|---|
| Residual Solvents | <300 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm |
| Enantiopurity | ≥98% ee |
Comparative Analysis of Literature Methods
Chemical Reactions Analysis
Types of Reactions
The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions involve the reduction of the nickel center to a lower oxidation state.
Substitution: The benzyl and bromine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Applications in Organic Synthesis
Catalytic Activity : This compound is primarily recognized for its role as a catalyst in enantioselective reactions. It facilitates Michael additions involving 1,3-dicarbonyl compounds and nitroalkenes, demonstrating high enantioselectivity and yields. The Evans-Seidel catalyst system exemplifies its effectiveness, promoting reactions with diverse substrates while maintaining stereochemical integrity .
Mechanistic Insights : Studies have shown that the compound stabilizes transition states during catalytic cycles, which enhances reaction rates and selectivity. Its unique coordination geometry allows for precise interactions with substrates, making it a valuable tool in synthetic organic chemistry .
Potential Medicinal Applications
Biological Interactions : Preliminary investigations suggest that Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide may interact with biological systems, indicating potential therapeutic applications. Ongoing research is focused on understanding these interactions further to explore its utility in drug development .
Case Studies : A notable study reported the compound's effectiveness in catalyzing reactions relevant to medicinal chemistry, such as the synthesis of complex organic molecules with potential pharmacological activity. The ability to produce compounds with high stereochemical purity is particularly advantageous in developing new therapeutics .
Mechanism of Action
The mechanism of action of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves the coordination of the nickel center with various substrates. The nickel center acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The spirobi[cyclohexa] structure provides a rigid framework that enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogs in Catalysis
Ni(II)-bis[(R,R)-N,N'-di-p-bromo-benzylcyclohexane-1,2-diamine]Br₂
- Modification : Incorporation of para-bromo substituents on the benzyl groups.
- Impact: Enhanced reactivity with aliphatic nitroalkenes and β-ketoacids due to increased electron-withdrawing effects, which stabilize transition states during enolization .
- Performance: Comparable enantioselectivity (90–95% ee) but broader substrate scope compared to the non-brominated analog .
Ni(II)-[(R,R)-N,N'-Dibenzylcyclohexane-1,2-diamine]Br₂ (Monodiamine Complex)
- Modification : Single diamine ligand instead of two.
- Impact: Retains catalytic activity in aqueous environments, a rare feature for nickel complexes. The second ligand is replaced by water, which acts as a co-base for enolization .
- Performance : Reduced enantioselectivity (70–80% ee) but improved functional group tolerance .
Ligand-Substituent Variations
(1S,2S)-N1,N2-Bis(2-hydroxybenzyl)cyclohexane-1,2-diamine
- Modification : Hydroxybenzyl groups instead of dibenzyl.
- Impact : Introduces hydrogen-bonding capability, improving substrate binding in oxidation reactions. Used in chemoenzymatic synthesis of analgesics (e.g., U-50488) .
(1S,2S)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
- Modification : Phosphine-containing benzyl groups.
- Impact: Phosphine donors enhance metal-ligand redox flexibility, enabling applications in cross-coupling reactions. The bulky diphenylphosphino groups provide steric control .
- Performance : Effective in asymmetric alkylchlorobenzene cross-couplings but requires inert conditions due to air sensitivity .
Catalytic Performance Metrics
Electronic and Steric Effects
- Electron-Withdrawing Groups (e.g., Br): Increase electrophilicity at the nickel center, accelerating enolization but may reduce steric shielding .
- Electron-Donating Groups (e.g., OMe) : Enhance metal basicity, favoring proton transfer steps but risk over-stabilizing intermediates .
- Bulkier Substituents (e.g., diphenylphosphino): Improve enantioselectivity by restricting substrate approach but may slow reaction kinetics .
Biological Activity
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide is a coordination complex that has garnered attention for its potential biological activity, particularly in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide is synthesized through the reaction of nickel salts with chiral diamine ligands under controlled conditions. The resulting complex exhibits unique properties due to its specific coordination geometry and catalytic efficiency in enantioselective transformations. This compound is particularly noted for facilitating Michael additions, which are critical in synthesizing complex organic molecules with high stereochemical purity.
Biological Activity Overview
The biological activity of Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide has been investigated in various contexts:
- Catalytic Activity : The compound acts as a catalyst in asymmetric reactions, enhancing the formation of desired products while minimizing byproducts. Its effectiveness in catalyzing reactions involving both aromatic and aliphatic compounds has been well documented .
- Therapeutic Potential : Preliminary studies suggest that Nickel(2+) complexes may exhibit therapeutic effects in various disease models. For instance, compounds similar to Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide have shown inhibitory effects on inflammation and cancer models .
Inhibition of Inflammatory Processes
Research has indicated that Nickel(2+) complexes can inhibit airway inflammation and septicemia. For example, studies demonstrated that these complexes could suppress lipopolysaccharide-induced neutrophilic infiltration into the lungs of mice, suggesting a potential role in treating inflammatory diseases .
Anticancer Activity
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide has been explored for its anticancer properties. In vitro studies have shown that nickel complexes can induce cytotoxic effects on various cancer cell lines. The mechanism may involve interactions with cellular components leading to oxidative stress and apoptosis .
Comparative Analysis with Similar Compounds
Q & A
Q. Key Considerations :
- Use chiral HPLC to verify enantiopurity (>99% ee) .
- Avoid protic solvents during complexation to prevent ligand dissociation.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this nickel complex?
Answer:
- Single-Crystal X-ray Diffraction : Resolves the octahedral geometry of the Ni²⁺ center and confirms the (1S,2S) ligand configuration. Disordered bromide ions may require refinement at high resolution (e.g., <0.8 Å) .
- NMR Spectroscopy : ¹H NMR in CDCl₃ reveals diamagnetic shifts for the benzyl protons (δ 3.8–4.2 ppm) and cyclohexane backbone (δ 1.2–2.5 ppm). Paramagnetic broadening is absent due to the low-spin d⁸ configuration .
- ESI-MS : Detects the [Ni(L)Br]⁺ ion (m/z ~650) with isotopic patterns matching theoretical values .
Q. Data Interpretation Challenges :
Advanced: How does the (1S,2S) ligand configuration influence enantioselectivity in asymmetric catalysis?
Answer:
The rigid cyclohexane backbone enforces a specific dihedral angle (~60°) between the benzyl groups, creating a chiral pocket that dictates substrate orientation. For example:
- Hydrogenation : In ketone reductions, the (1S,2S) configuration leads to >90% ee for R-configured alcohols due to preferential hydride attack on the Si-face .
- Cross-Coupling : Suzuki-Miyaura reactions show higher yields with ortho-substituted aryl halides, as the ligand’s steric bulk minimizes β-hydride elimination .
Q. Contradictions in Literature :
- Some studies report reduced enantioselectivity in polar solvents (e.g., DMF), possibly due to ligand flexibility .
Advanced: What experimental approaches resolve discrepancies in reported catalytic activities of analogous nickel complexes?
Answer:
Discrepancies often arise from:
- Ligand Protonation : Under acidic conditions, the amine groups may protonate, altering the electron density at Ni²⁺. Use in situ pH monitoring during catalysis .
- Counterion Effects : Bromide vs. chloride ligands impact solubility and transition-state stabilization. Compare kinetics in THF vs. DCM .
Q. Methodology :
- Conduct controlled experiments with standardized substrates (e.g., acetophenone for hydrogenation).
- Use DFT calculations to model counterion interactions .
Advanced: How can computational methods (e.g., DFT) predict the catalytic mechanism of this complex?
Answer:
- Geometry Optimization : Build the Ni²⁺ complex using crystallographic data . Calculate transition states for oxidative addition (e.g., C–Br bond activation).
- Enantioselectivity Prediction : Compare activation barriers for pro-R vs. pro-S pathways using steric maps of the ligand .
- Solvent Effects : Include implicit solvation models (e.g., SMD) to simulate THF’s polarity .
Q. Validation :
Basic: What are the optimal storage conditions to prevent decomposition of the nickel complex?
Answer:
Q. Stability Testing :
Advanced: How do modifications to the benzyl groups (e.g., electron-withdrawing substituents) affect catalytic performance?
Answer:
- Electronic Effects : Nitro-substituted benzyl groups increase Lewis acidity at Ni²⁺, accelerating oxidative addition but reducing enantioselectivity in C–H activation .
- Steric Effects : Bulkier substituents (e.g., tert-butyl) improve selectivity in crowded substrates but lower turnover frequency .
Q. Synthetic Protocol :
Advanced: What strategies mitigate ligand dissociation during catalytic cycles?
Answer:
- Bidentate vs. Tridentate Design : Introduce a third coordinating group (e.g., phosphine in related ligands) to enhance stability .
- Additives : Add 1 equiv. of NaBARF to precipitate free bromide ions, shifting equilibrium toward the intact complex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
